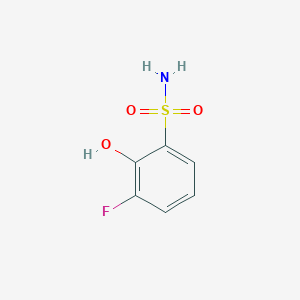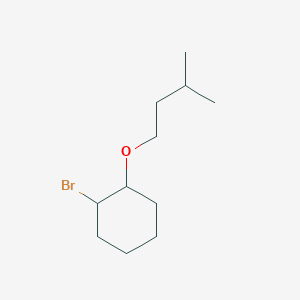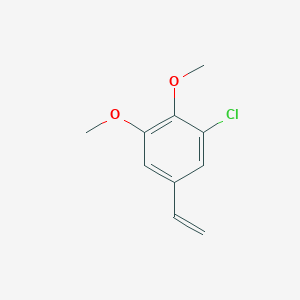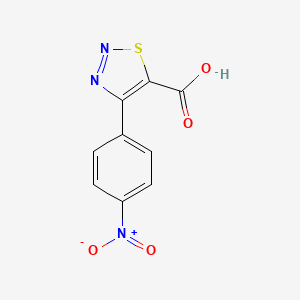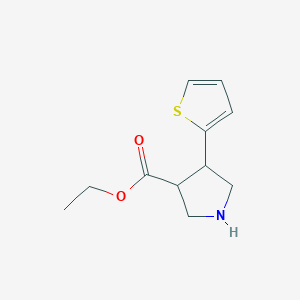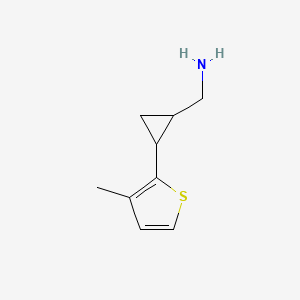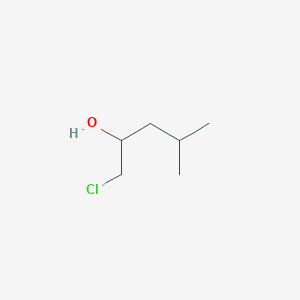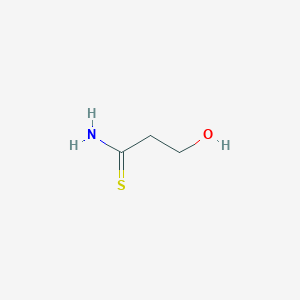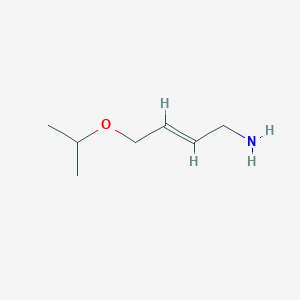![molecular formula C10H24ClNOSi B15324354 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride, mixture of diastereomers, is a complex organic compound featuring a cyclobutane ring substituted with methoxymethyl and trimethylsilyl groups
Méthodes De Préparation
The synthesis of 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride involves multiple steps, starting with the formation of the cyclobutane ring. The key steps include:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of Methoxymethyl and Trimethylsilyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methoxymethyl chloride and trimethylsilyl chloride.
Amination and Hydrochloride Formation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or trimethylsilyl groups using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a potential candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxymethyl and trimethylsilyl groups can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity. Specific pathways involved would depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar compounds include other cyclobutane derivatives with different substituents. For example:
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclopropane: This compound has a cyclopropane ring instead of a cyclobutane ring.
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclohexane: This compound features a cyclohexane ring.
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclopentane: This compound has a cyclopentane ring.
The uniqueness of 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride lies in its specific ring structure and the combination of substituents, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H24ClNOSi |
|---|---|
Poids moléculaire |
237.84 g/mol |
Nom IUPAC |
1-(methoxymethyl)-3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23NOSi.ClH/c1-12-8-10(11)5-9(6-10)7-13(2,3)4;/h9H,5-8,11H2,1-4H3;1H |
Clé InChI |
XSNHQMNMVSNYGR-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CC(C1)C[Si](C)(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


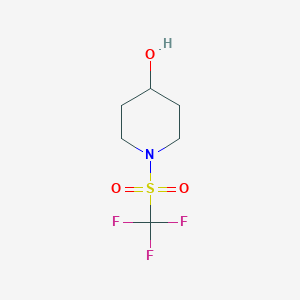

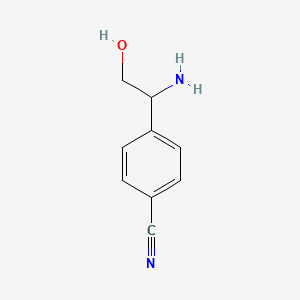

![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
